
Spectroscopic Profile of Ethyl 5-methyl-1H-
pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Ethyl 5-methyl-1H-pyrazole-3-

carboxylate

Cat. No.: B3021364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-
methyl-1H-pyrazole-3-carboxylate (CAS No: 4027-57-0), a valuable heterocyclic building

block in medicinal chemistry and drug discovery. The following sections detail its mass

spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic properties,

along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Molecular Formula: C₇H₁₀N₂O₂

Molecular Weight: 154.17 g/mol [1]

Canonical SMILES: CCOC(=O)C1=NNC(=C1)C[1]

Spectroscopic Data
The following tables summarize the available spectroscopic data for Ethyl 5-methyl-1H-
pyrazole-3-carboxylate.

Mass Spectrometry
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The electron ionization mass spectrum of the title compound is characterized by its molecular

ion peak and several major fragment ions.

m/z Relative Intensity (%) Assignment

154 ~60 [M]⁺ (Molecular Ion)

126 ~45 [M - C₂H₄]⁺

109 ~100 [M - OC₂H₅]⁺

81 ~30

54 ~35

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy
The gas-phase IR spectrum reveals characteristic absorption bands corresponding to the

principal functional groups in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3500 Medium, Broad N-H Stretch

~3150 Medium C-H Stretch (aromatic)

~2990 Medium C-H Stretch (aliphatic)

~1730 Strong C=O Stretch (ester)

~1570 Medium C=N Stretch (pyrazole ring)

~1250 Strong C-O Stretch (ester)

Data sourced from the NIST/EPA Gas-Phase Infrared Database.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed experimental ¹H and ¹³C NMR data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate
are not readily available in the public databases searched. However, based on the chemical

structure, the following proton and carbon environments are expected:

Expected ¹H NMR Resonances:

A broad singlet for the N-H proton of the pyrazole ring.

A singlet for the C-H proton of the pyrazole ring.

A quartet for the -CH₂- protons of the ethyl group.

A singlet for the -CH₃ protons attached to the pyrazole ring.

A triplet for the -CH₃ protons of the ethyl group.

Expected ¹³C NMR Resonances:

A resonance for the carbonyl carbon of the ester.

Resonances for the quaternary and C-H carbons of the pyrazole ring.

A resonance for the -CH₂- carbon of the ethyl group.

A resonance for the -CH₃ carbon attached to the pyrazole ring.

A resonance for the -CH₃ carbon of the ethyl group.

A ¹³C NMR spectrum is noted as being available from Wiley-VCH GmbH, but the specific

chemical shift data is not provided in the publicly accessible PubChem database.[1]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-methyl-1H-pyrazole-3-
carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a

clean 5 mm NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds)

are typically required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride

or acetone).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of an FTIR spectrometer.

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample

spectrum.
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Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-

MS).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV). This causes ionization and fragmentation of the molecule.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions, and plot the relative abundance of each ion as a function of its

m/z value to generate the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a

synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 5-methyl-1H-pyrazole-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021364#spectroscopic-data-of-ethyl-5-methyl-1h-
pyrazole-3-carboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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